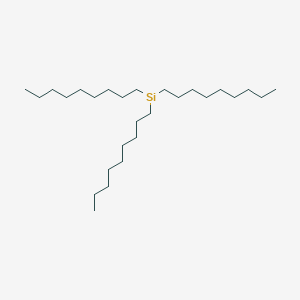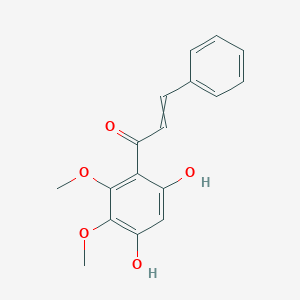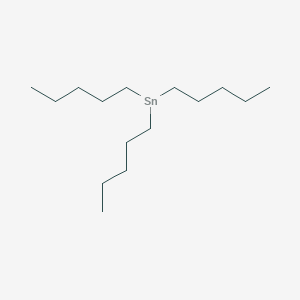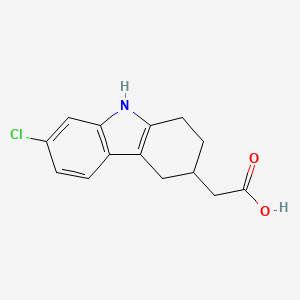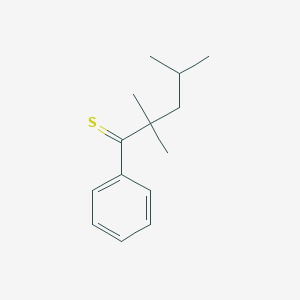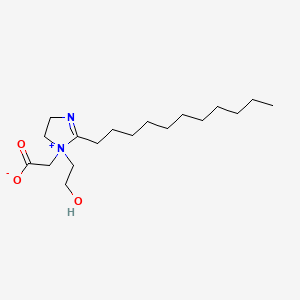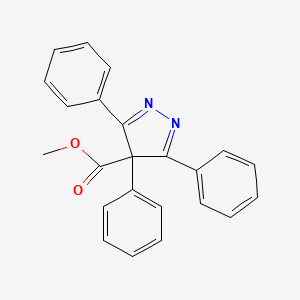
Methyl 3,4,5-triphenyl-4H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,4,5-triphenyl-4H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4,5-triphenyl-4H-pyrazole-4-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Common reagents used in the synthesis include hydrazine derivatives and ethyl acetoacetate, often under acidic conditions . The reaction conditions may vary, but they generally involve heating the reactants in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,4,5-triphenyl-4H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which can have different functional groups attached to the pyrazole ring .
Applications De Recherche Scientifique
Methyl 3,4,5-triphenyl-4H-pyrazole-4-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 3,4,5-triphenyl-4H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may inhibit the NF-kB inflammatory pathway, contributing to its anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Diphenyl-4H-pyrazole-4-carboxylate: Similar structure but lacks the additional phenyl group at the 4-position.
Methyl 3-(4-(4-bromophenoxy)phenyl)-1H-pyrazole-5-carboxylate: Contains a bromophenoxy group, which alters its chemical properties.
Uniqueness
Methyl 3,4,5-triphenyl-4H-pyrazole-4-carboxylate is unique due to its three phenyl groups attached to the pyrazole ring, which can influence its reactivity and biological activity . This structural feature distinguishes it from other pyrazole derivatives and contributes to its specific applications in research and industry .
Propriétés
Numéro CAS |
53870-17-0 |
|---|---|
Formule moléculaire |
C23H18N2O2 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
methyl 3,4,5-triphenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C23H18N2O2/c1-27-22(26)23(19-15-9-4-10-16-19)20(17-11-5-2-6-12-17)24-25-21(23)18-13-7-3-8-14-18/h2-16H,1H3 |
Clé InChI |
IHZWDIZHTRZXFI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(C(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one](/img/structure/B14649584.png)
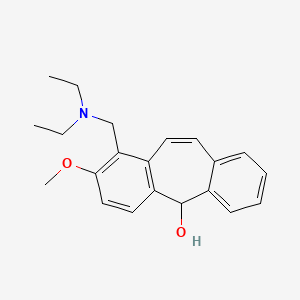
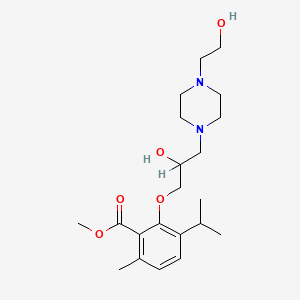
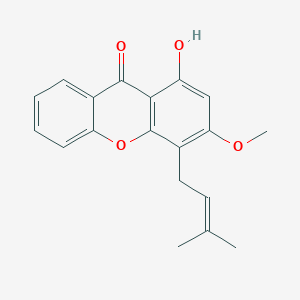
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene](/img/structure/B14649602.png)
![Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14649603.png)

